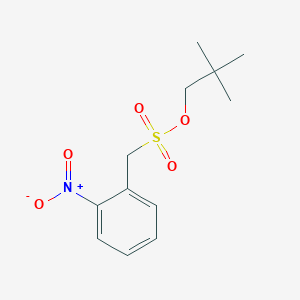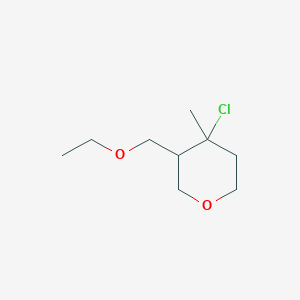![molecular formula C21H44O3 B14372419 3-[(2-Heptylundecyl)oxy]propane-1,2-diol CAS No. 91156-43-3](/img/structure/B14372419.png)
3-[(2-Heptylundecyl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Heptylundecyl)oxy]propane-1,2-diol is a chemical compound with the molecular formula C21H44O3 It is an ether derivative of propane-1,2-diol, where the hydroxyl groups are substituted with a heptylundecyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Heptylundecyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with a heptylundecyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Heptylundecyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used to substitute the ether linkage under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
3-[(2-Heptylundecyl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in treating various diseases.
Industry: It is used in the formulation of cosmetics, personal care products, and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 3-[(2-Heptylundecyl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2-diol: The simplest member of the class of propane-1,2-diols, consisting of propane with hydroxyl groups at positions 1 and 2.
3-[(2-Ethylhexyl)oxy]propane-1,2-diol: A similar compound with an ethylhexyl group instead of a heptylundecyl group.
Uniqueness
3-[(2-Heptylundecyl)oxy]propane-1,2-diol is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs
Propiedades
Número CAS |
91156-43-3 |
|---|---|
Fórmula molecular |
C21H44O3 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
3-(2-heptylundecoxy)propane-1,2-diol |
InChI |
InChI=1S/C21H44O3/c1-3-5-7-9-10-12-14-16-20(15-13-11-8-6-4-2)18-24-19-21(23)17-22/h20-23H,3-19H2,1-2H3 |
Clave InChI |
TUQZKGHXIHNKDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCCC)COCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
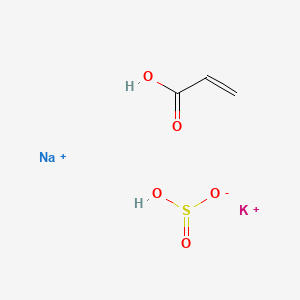
![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
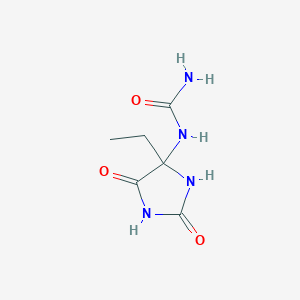
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)
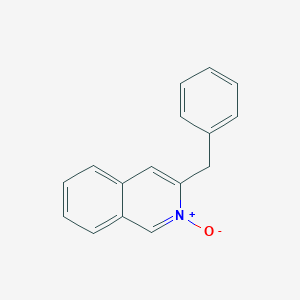
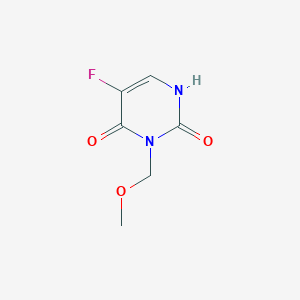
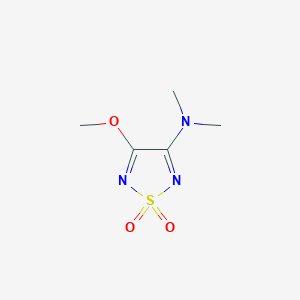
![4-Cyano-N-[3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14372388.png)
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
